![molecular formula C18H16N2O2 B2584943 6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid CAS No. 1031956-82-7](/img/structure/B2584943.png)
6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid” is a derivative of quinoline . Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has versatile applications in the fields of industrial and synthetic organic chemistry and plays a major role in medicinal chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .
Chemical Reactions Analysis
Quinoline and its derivatives can undergo various chemical reactions. For instance, the azido–Cu complex can undergo reductive elimination followed by dehydrative cyclo-condensation to provide the desired quinoline .
Scientific Research Applications
- Pinacol Boronic Ester Protodeboronation : Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Pharmaceutical Research : Researchers have investigated the synthesis of biologically and pharmaceutically relevant molecules using this quinoline derivative. Its structural features make it an interesting scaffold for designing novel drugs. Further studies are needed to explore its potential as a lead compound for specific therapeutic targets .
- Transition Metal-Catalyzed Carbon–Carbon Bond Formation : The Suzuki–Miyaura cross-coupling reaction is widely applied in organic synthesis. Boron reagents play a crucial role in this process. While pinacol boronic esters are commonly used, their protodeboronation remains a challenge. Understanding the reactivity of 6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid in Suzuki–Miyaura couplings could enhance its utility in constructing complex molecules .
- Benzylic Position Reactions : The benzylic position of aromatic compounds can undergo various transformations. For instance, oxidation of the alkyl side chain can lead to the formation of a carboxylic acid functional group. Investigating how this quinoline derivative reacts at the benzylic position could reveal new synthetic pathways .
Catalysis and Organic Synthesis
Biologically Active Compounds
Suzuki–Miyaura Coupling
Functional Group Transformations
Mechanism of Action
Target of Action
Indole derivatives, which share a similar structure to “6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific derivative and its functional groups.
Mode of Action
The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways can also vary widely. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Indole derivatives have been shown to have a broad spectrum of biological activities .
properties
IUPAC Name |
6-methyl-4-(3-methylanilino)quinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-4-3-5-13(8-11)19-16-10-17(18(21)22)20-15-7-6-12(2)9-14(15)16/h3-10H,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYJNRNXFNCVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.